molecular formula C11H24N2O B15092341 1-{[1-(Propan-2-yl)piperidin-4-yl]amino}propan-2-ol

1-{[1-(Propan-2-yl)piperidin-4-yl]amino}propan-2-ol

Katalognummer: B15092341
Molekulargewicht: 200.32 g/mol
InChI-Schlüssel: LYFUTPXOJCXXLY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-{[1-(Propan-2-yl)piperidin-4-yl]amino}propan-2-ol is a chemical compound with a molecular formula of C10H22N2O This compound is characterized by the presence of a piperidine ring substituted with an isopropyl group and an amino group, which is further connected to a propanol moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[1-(Propan-2-yl)piperidin-4-yl]amino}propan-2-ol typically involves the reaction of 4-piperidone with isopropylamine to form the intermediate 1-(Propan-2-yl)piperidin-4-amine. This intermediate is then reacted with epichlorohydrin under basic conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and distillation.

Analyse Chemischer Reaktionen

Types of Reactions

1-{[1-(Propan-2-yl)piperidin-4-yl]amino}propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different amines or alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted piperidine derivatives.

Wissenschaftliche Forschungsanwendungen

1-{[1-(Propan-2-yl)piperidin-4-yl]amino}propan-2-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Wirkmechanismus

The mechanism of action of 1-{[1-(Propan-2-yl)piperidin-4-yl]amino}propan-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-piperidin-4-ylpropan-2-ol: Similar structure but lacks the isopropyl group.

    1-(2-Chloropyrimidin-4-yl)piperidin-3-ol: Contains a pyrimidine ring instead of the propanol moiety.

    Sabeluzole: Contains a benzo[d]thiazol-2-yl group and a fluorophenoxy group.

Uniqueness

1-{[1-(Propan-2-yl)piperidin-4-yl]amino}propan-2-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Eigenschaften

Molekularformel

C11H24N2O

Molekulargewicht

200.32 g/mol

IUPAC-Name

1-[(1-propan-2-ylpiperidin-4-yl)amino]propan-2-ol

InChI

InChI=1S/C11H24N2O/c1-9(2)13-6-4-11(5-7-13)12-8-10(3)14/h9-12,14H,4-8H2,1-3H3

InChI-Schlüssel

LYFUTPXOJCXXLY-UHFFFAOYSA-N

Kanonische SMILES

CC(C)N1CCC(CC1)NCC(C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.